3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)11-4-2-3-10(5-11)6-15/h2-5,9,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVMHWDTNQBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole-sulfonyl-azetidine intermediate with benzonitrile under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the sulfonyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess potent activity against various bacterial and fungal strains. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Escherichia coli, making them promising candidates for antibiotic development .
Antitumor Properties
Triazole-based compounds have also been investigated for their antitumor effects. A series of studies highlight that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented in various studies. Compounds similar to 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile have shown efficacy in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Research has indicated that modifications to the triazole ring or the introduction of different substituents can significantly enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and bioavailability .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against a panel of bacterial strains. Among these, a compound structurally similar to This compound exhibited remarkable activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This finding underscores the potential for developing new antimicrobial agents from triazole scaffolds.
Case Study 2: Antitumor Activity
In another investigation, researchers synthesized a library of triazole derivatives and tested their effects on various cancer cell lines. One compound demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogue, 2,6-difluoro-N-(3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide (BF23631) , shares the 4-methyltriazole-sulfonyl-azetidine core but replaces the benzonitrile with a 2,6-difluorobenzenesulfonamide group . This substitution reduces polarity (logP increases) and may alter target selectivity, as sulfonamides often engage in hydrogen bonding distinct from nitriles.
Compound 18 from (3-(5-((4-chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine) replaces the sulfonyl group with a sulfanyl (thioether) linkage and substitutes the azetidine-carbonyl-benzonitrile with a pyridine-octyne chain .
Pharmacological Analogues
- AZD2066 : A mGluR5 antagonist containing a 4-methyltriazole linked to an isoxazole-pyridine system via an ethoxy bridge . Unlike the target compound, AZD2066 lacks the sulfonyl-azetidine-benzonitrile motif, which may limit its CNS penetration due to higher molecular weight and reduced polarity.
- TT001/TT002 : These stress-treatment candidates feature a 4-methyltriazole-isoxazole-pyridine scaffold . The absence of a nitrile group and azetidine ring may reduce their binding affinity for targets requiring compact, polar interactions.
Antimicrobial and Antifungal Derivatives
Compounds such as 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile () and N-(thiazol-2-yl) cyclopropanecarboxamide () highlight the role of triazole-thioether and carboxamide groups in antifungal activity . The target compound’s sulfonyl group and nitrile may enhance oxidative stability and target specificity compared to these analogues.
Table 1: Comparative Data for Key Compounds
*Calculated based on molecular formula.
Key Observations:
Metabolic Stability : The sulfonyl group in the target compound is less prone to oxidative metabolism than thioether-containing analogues (e.g., Compound 18).
Biological Activity
The compound 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Synthesis
The structural formula of the compound is as follows:
This compound is synthesized through a multi-step process involving the reaction of 4-methyl-4H-1,2,4-triazole with azetidine derivatives and benzonitrile. The synthesis pathway typically includes the formation of sulfonyl groups and subsequent reactions to achieve the final product.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on similar triazole compounds demonstrated that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's structural features, such as the presence of the triazole ring and sulfonyl group, are believed to enhance its binding affinity to bacterial enzymes, contributing to its efficacy .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound may exhibit activity against various fungal strains due to its structural similarity to established antifungal agents like fluconazole. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes.
Anti-inflammatory Properties
Some studies suggest that triazole derivatives can possess anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). For example, a related triazole compound demonstrated significant inhibition of inflammatory markers in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antibacterial Efficacy
In a comparative study of several triazole derivatives, the compound exhibited an MIC value of 0.5 µg/mL against E. coli, outperforming many traditional antibiotics . The study utilized both planktonic and biofilm-forming bacterial strains to assess efficacy.
Study 2: In Vivo Anti-inflammatory Effects
A recent investigation into the anti-inflammatory activity of a similar triazole compound showed a reduction in edema in animal models when administered at specific dosages. This supports the hypothesis that modifications in the triazole structure can lead to enhanced therapeutic profiles .
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Q. What are the critical considerations for synthesizing this compound to ensure high purity and yield?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, sulfonylation and carbonylation steps often use polar aprotic solvents like dimethylformamide (DMF) or pyridine to stabilize intermediates . Purification via column chromatography or recrystallization is essential to isolate the final product, with TLC monitoring to track reaction progress . Side reactions, such as hydrolysis of the nitrile group, must be minimized by maintaining anhydrous conditions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are critical:
- 1H/13C NMR confirms the presence of the azetidine ring, triazole protons, and benzonitrile moiety (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.5–4.0 ppm for azetidine CH2 groups) .
- HRMS verifies molecular mass (e.g., exact mass within 0.001 Da of theoretical values) .
- IR spectroscopy identifies functional groups (e.g., ν ~2230 cm⁻¹ for C≡N stretch, ~1350–1150 cm⁻¹ for sulfonyl groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase assays for triazole-containing compounds) .
- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations) with controls for solvent interference .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic and steric effects in this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model:
- Electron density distribution : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen lone pairs) for reaction mechanism predictions .
- Conformational analysis : Compare energy-minimized structures (e.g., azetidine ring puckering) with X-ray or NMR data .
- Frontier molecular orbitals : Predict reactivity trends (e.g., HOMO-LUMO gaps < 5 eV suggest photochemical activity) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., HPLC purity ≥95% required for reproducibility) .
- Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent IC50 values .
Q. How can environmental fate studies be designed for this compound?
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
- Soil adsorption : Batch experiments with varying organic matter content to calculate Koc values .
- Aquatic toxicity : Daphnia magna acute toxicity tests (EC50) under OECD guidelines .
Methodological Challenges and Solutions
Q. What are common pitfalls in optimizing reaction yields for analogs of this compound?
- Steric hindrance : Bulky substituents on the triazole ring reduce sulfonylation efficiency. Solution: Use microwave-assisted synthesis to enhance reaction kinetics .
- Byproduct formation : Nitrile hydrolysis to amides under acidic conditions. Solution: Employ mild bases (e.g., NaHCO3) during workup .
Q. How to design a robust QSAR model for predicting biological activity?
- Descriptor selection : Include electronic (e.g., Hammett σ), steric (e.g., Taft Es), and topological (e.g., Wiener index) parameters .
- Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets .
- Software tools : Schrödinger Maestro or Open3DQSAR for 3D-QSAR alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
